N-[(2-fluorophenyl)methyl]aniline
Description
Its molecular formula is C₁₈H₂₀FNO₂, with a molecular weight of 301.36 g/mol . This compound is structurally notable for the ortho-fluorine atom on the benzyl moiety, which introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. Synonyms include N-(2-fluorobenzyl)-2-(oxolan-2-ylmethoxy)aniline and CTK7C2449 .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLOQKBWLYWYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-fluorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of N-[(2-fluorophenyl)methyl]aniline and its analogs:
Electronic and Steric Effects
- The electron-withdrawing fluorine atom also polarizes the benzyl ring, affecting π-π stacking and intermolecular interactions .
- Thioether vs. Ether Linkages : In N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline , the sulfur atom in the thioether group increases molecular flexibility and may enhance metabolic stability compared to oxygen-containing analogs.
Physicochemical Properties
- Lipophilicity: The ortho-fluorine and methoxy groups in this compound increase logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Solubility : Thioether-containing analogs (e.g., N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline) exhibit higher aqueous solubility due to sulfur’s polarizability .
Biological Activity
N-[(2-fluorophenyl)methyl]aniline, a compound featuring a fluorinated phenyl group attached to an aniline structure, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 215.24 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular systems. The fluorine atom in the structure can significantly influence the binding affinity to these targets, potentially leading to alterations in cellular processes. This mechanism is vital for its applications in drug development, particularly in targeting pathways involved in cancer and microbial infections.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Notably, it has demonstrated significant antibacterial activity against various strains of bacteria. For instance:
- Staphylococcus aureus : The compound exhibited a zone of inhibition measuring 20.5 mm , indicating strong antibacterial properties.
- Chromobacterium violaceum : The zone of inhibition was recorded at 17.0 mm , showcasing moderate activity compared to standard antibiotics like Streptomycin, which showed zones of 36.6 mm and 29.1 mm , respectively.
Anticancer Activity
Research into the anticancer potential of this compound has also yielded promising results. It has been tested against various cancer cell lines, showing cytotoxic effects that suggest its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its interaction with specific molecular targets involved in cell cycle regulation.
Summary of Research Findings
A summary table of key research findings on the biological activity of this compound is presented below:
| Study | Biological Activity | Target Organisms/Cell Lines | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| 1 | Antibacterial | Staphylococcus aureus | 20.5 | |
| 2 | Antibacterial | Chromobacterium violaceum | 17.0 | |
| 3 | Anticancer | Various Cancer Cell Lines | Cytotoxic effects observed |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it could serve as a potential alternative to conventional antibiotics due to its effectiveness against resistant bacterial strains.
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis, thus highlighting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
